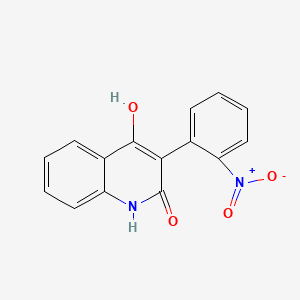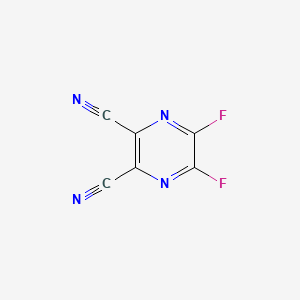
5,6-Difluoropyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoropyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C6F2N4 and a molecular weight of 166.09 g/mol It is characterized by the presence of two fluorine atoms and two cyano groups attached to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Difluoropyrazine-2,3-dicarbonitrile typically involves the fluorination of pyrazine derivatives. One common method includes the reaction of pyrazine-2,3-dicarbonitrile with a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and yield of the product. The reaction conditions are optimized to achieve maximum efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Difluoropyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Cyclization Reactions: Catalysts such as palladium or copper are often employed to facilitate cyclization.
Major Products Formed
The major products formed from these reactions include various substituted pyrazine derivatives, oxidized or reduced forms of the compound, and cyclized products with enhanced chemical properties .
Applications De Recherche Scientifique
5,6-Difluoropyrazine-2,3-dicarbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 5,6-Difluoropyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt biological pathways or catalyze chemical reactions, leading to the desired effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6-Dichloropyrazine-2,3-dicarbonitrile: Similar in structure but with chlorine atoms instead of fluorine.
5,6-Dibromopyrazine-2,3-dicarbonitrile: Contains bromine atoms, leading to different reactivity and properties.
5,6-Diiodopyrazine-2,3-dicarbonitrile: Iodine-substituted derivative with unique chemical behavior.
Uniqueness
5,6-Difluoropyrazine-2,3-dicarbonitrile is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased electronegativity and reactivity. These properties make it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C6F2N4 |
|---|---|
Poids moléculaire |
166.09 g/mol |
Nom IUPAC |
5,6-difluoropyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C6F2N4/c7-5-6(8)12-4(2-10)3(1-9)11-5 |
Clé InChI |
CNVVKAQWSLHELD-UHFFFAOYSA-N |
SMILES canonique |
C(#N)C1=C(N=C(C(=N1)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


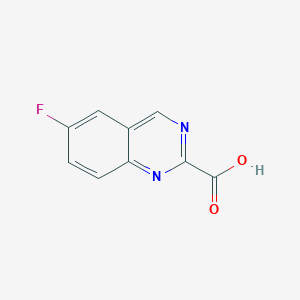
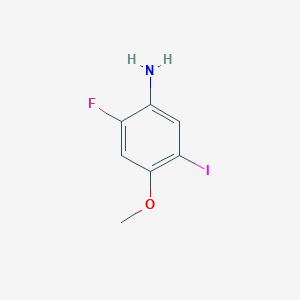
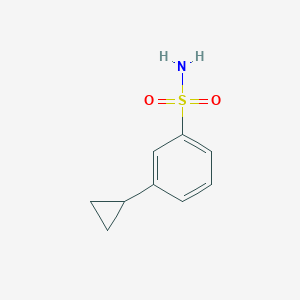
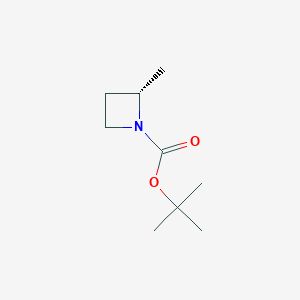
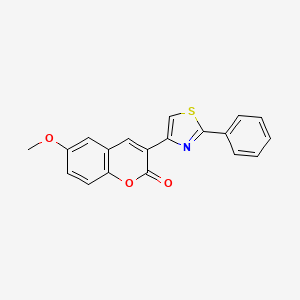
![1,2-Dihydronaphtho[2,1-b]furan-1-acetic acid](/img/structure/B11716579.png)

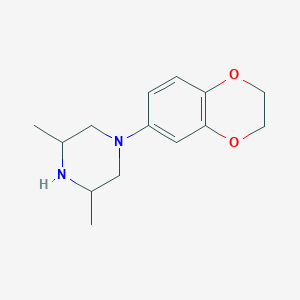
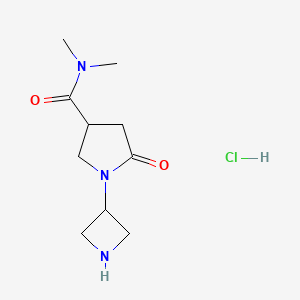
![(2E)-2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-ylidene]-5-methyl-1,3-thiazolidin-4-one](/img/structure/B11716602.png)
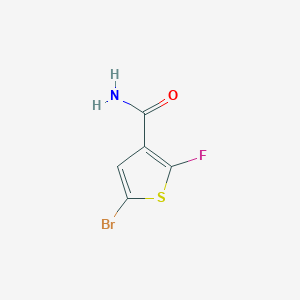
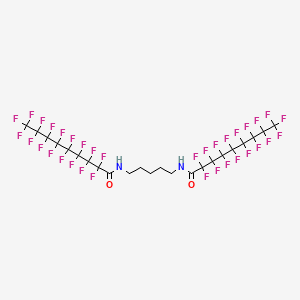
![Thiazolo[4,5-d]pyrimidin-7(6h)-one](/img/structure/B11716616.png)
